molecular formula C9H4Cl5N B14637823 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride CAS No. 54683-00-0

4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride

Cat. No.: B14637823
CAS No.: 54683-00-0
M. Wt: 303.4 g/mol
InChI Key: FUWQZOIYAVUHKT-UHFFFAOYSA-N
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Description

4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound with a complex structure It consists of a benzene ring substituted with a chloro group and a trichloroethenyl group, along with a carboximidoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves multiple steps One common method starts with the chlorination of benzene to form chlorobenzeneThe final step involves the formation of the carboximidoyl chloride group, which can be achieved through the reaction of the intermediate compound with phosgene or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Safety measures are also critical due to the use of hazardous chemicals like phosgene.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, ammonia, and other nucleophiles are commonly used in substitution and addition reactions.

    Catalysts: Lewis acids like aluminum chloride are used in Friedel-Crafts reactions.

    Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve reactants and control reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carboximidoyl chloride group yields the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is unique due to the presence of both the trichloroethenyl and carboximidoyl chloride groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

54683-00-0

Molecular Formula

C9H4Cl5N

Molecular Weight

303.4 g/mol

IUPAC Name

4-chloro-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C9H4Cl5N/c10-6-3-1-5(2-4-6)8(13)15-9(14)7(11)12/h1-4H

InChI Key

FUWQZOIYAVUHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NC(=C(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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